3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-13-19(22-7-4-8-24-9-11-26-12-10-24)25-18-6-3-2-5-17(18)23-20(25)16(15)14-21/h2-3,5-6,13,22H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBWSZQDQYVMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCN4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrido[1,2-a]benzimidazole class, which has been associated with various therapeutic effects, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H22N4O |
| Molecular Weight | 302.39 g/mol |
| IUPAC Name | This compound |
| Structural Features | Pyrido[1,2-a]benzimidazole core with a morpholine side chain |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the morpholine moiety enhances solubility and may facilitate interactions with biological membranes.
Antitumor Activity
Research indicates that compounds within the pyrido[1,2-a]benzimidazole class exhibit antitumor properties . For instance, studies have shown that derivatives of this class can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. The specific activity against various cancer cell lines demonstrates the potential for developing targeted therapies.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the core structure significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzene ring | Enhances selectivity and potency against cancer cells |
| Variation in side chain length | Affects solubility and cellular uptake |
| Presence of electron-withdrawing groups | Correlates with increased cytotoxicity |
Case Studies
Several case studies have explored the efficacy of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant activity against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
- Antitubercular Properties : A related compound from the same class was reported to show potent activity against Mycobacterium tuberculosis, with MIC values significantly lower than those of existing treatments. This suggests that structural analogs could lead to new therapies for tuberculosis.
- Cytotoxicity Studies : Cytotoxicity assays using Vero cell lines indicated that while some derivatives were effective against cancer cells, they exhibited minimal toxicity towards normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrido-benzimidazole derivatives and other nitrogen-rich heterocycles, focusing on substituent effects, synthesis, and biological activity.
Structural and Functional Group Variations
- Target Compound: The 3-methyl group and 3-morpholin-4-ylpropylamino side chain at position 1 distinguish this molecule.
- Compound 3i (2-(4-Fluorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile): Features a 4-fluorobenzyl substituent at position 2.
- Compound 3v (2-Benzyl-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile) : Contains a simple benzyl group, yielding a high synthetic purity (90%) but lower polarity compared to morpholine-containing analogs .
- 3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile : The trimethoxyphenyl group increases solubility and fluorescence, suggesting utility in molecular imaging .
Physicochemical Properties
*Molecular weight estimated based on structural analogs.
Key Findings
Substituent Impact : Electron-withdrawing groups (e.g., fluorine in 3i) enhance bioactivity, while polar groups (e.g., morpholine) improve solubility but may reduce membrane permeability .
Synthetic Efficiency : One-pot reactions and regioselective cyclization methods enable scalable production of complex heterocycles .
Therapeutic Limitations : While active against TB/MDR strains, pyrido-benzimidazole derivatives generally underperform compared to first-line antibiotics, necessitating further optimization .
Q & A
Q. What are the recommended synthetic routes for 3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile?
A one-pot multicomponent reaction strategy is effective for synthesizing pyrido[1,2-a]benzimidazole derivatives. For example, combining heterocyclic ketene aminals, aldehydes, and nitrile-containing precursors in a solvent like DMF under reflux (120°C) can yield the target compound. Isolation is simplified by precipitation from the reaction medium, avoiding complex purification . For functionalization, azide-alkyne cycloaddition or nucleophilic substitution (e.g., with morpholinopropylamine) can introduce side chains. Reaction progress should be monitored via TLC, and purification achieved via flash chromatography (cyclohexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm proton environments and carbon骨架. For example, aromatic protons appear at δ 7.2–7.5 ppm, while nitrile carbons resonate near δ 111–115 ppm .
- IR Spectroscopy : Detect functional groups (e.g., nitrile: ~2230 cm⁻¹, azide: ~2139 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M]+ calculated vs. observed deviations <1 ppm) .
Q. What purification methods are suitable post-synthesis?
Q. How can reaction progress be monitored efficiently?
Q. What are common impurities, and how are they detected?
- Unreacted Starting Materials : Identified via TLC spots at lower Rf values.
- Byproducts : Detectable via HRMS (e.g., m/z 238 [M]+ for azide intermediates) or 13C NMR anomalies (e.g., unexpected carbonyl signals) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable pathways. For instance, ICReDD’s approach combines computational screening of reaction parameters (solvent, catalyst) with experimental validation, reducing optimization time by 40–60% . Machine learning models trained on reaction databases can also suggest optimal molar ratios (e.g., 7.5 equiv of azido(trimethyl)silane for high-yield azide formation) .
Q. How to resolve contradictions in reaction yield data during scale-up?
- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity). For example, a central composite design revealed that trifluoroacetic acid (10 equiv) is essential for azide stability at 50°C .
- Sensitivity Analysis : Quantify the impact of variables like stirring rate or heating uniformity using ANOVA .
Q. What advanced strategies improve regioselectivity in functionalization?
Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. MS)?
Q. How to design a reactor for continuous synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
